molecular formula C9H10N2 B13739433 2-(3-methylanilino)acetonitrile CAS No. 28354-22-5

2-(3-methylanilino)acetonitrile

Katalognummer: B13739433
CAS-Nummer: 28354-22-5
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: MOQXGUQHBPOHDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methylanilino)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile and aniline, featuring a nitrile group attached to a carbon atom, which is further bonded to a 3-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylanilino)acetonitrile typically involves the reaction of 3-methylaniline with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylaniline attacks the carbon atom of chloroacetonitrile, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methylanilino)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-methylanilino)acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-methylanilino)acetonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. In substitution reactions, the aromatic ring’s electron density is altered, making it more or less reactive towards electrophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(N-methylanilino)-2-phenylsulfanylacetonitrile: Similar structure but with a phenylsulfanyl group instead of a nitrile group.

    3-methylaniline: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    Acetonitrile: A simpler nitrile compound without the aromatic ring.

Uniqueness

2-(3-methylanilino)acetonitrile is unique due to its combination of a nitrile group and a 3-methylphenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and various research applications .

Eigenschaften

CAS-Nummer

28354-22-5

Molekularformel

C9H10N2

Molekulargewicht

146.19 g/mol

IUPAC-Name

2-(3-methylanilino)acetonitrile

InChI

InChI=1S/C9H10N2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,11H,6H2,1H3

InChI-Schlüssel

MOQXGUQHBPOHDN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.